![molecular formula C32H42N6O8 B1192135 2-[(2-fluorophenyl)amino]-6-propylpyrimidin-4(3H)-one](/img/structure/B1192135.png)
2-[(2-fluorophenyl)amino]-6-propylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AQ1 is a G-quadruplex ligand for the human c-KIT promotorial region which efficiently downregulates c-KIT mRNA and protein.
Scientific Research Applications
Synthesis and Chemical Properties
- This compound and its derivatives have been synthesized and characterized through various spectroscopic studies. These studies contribute significantly to the understanding of fluorinated pyrazoles and pyrimidines, providing insights into their structural and electronic properties (Sareen & Jain, 1993).
Chemoprevention and Anticancer Potential
- A related compound, 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one, has demonstrated potential in inhibiting oral carcinogenesis. This suggests the chemopreventive potential of certain pyrimidine derivatives in cancer research (Thanusu, Kanagarajan, Nagini, & Gopalakrishnan, 2011).
Antibacterial Properties
- Arylfluoroquinolones, with a structure similar to 2-[(2-fluorophenyl)amino]-6-propylpyrimidin-4(3H)-one, exhibit significant antibacterial potency. The structure-activity relationships of these compounds provide insights into developing new antibacterial agents (Chu et al., 1985).
Solid-State Packing and Hydrogen Bonding
- The study of solid-state packing arrays and hydrogen bonding in sulfur-substituted 2-aminopyrimidines, which are structurally related to the compound , helps in understanding their molecular interactions and potential applications in materials science (Lynch, Mcclenaghan, Light, & Coles, 2002).
Antimicrobial Evaluation
- The synthesis and antimicrobial evaluation of various 5,6-disubstituted 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones, including those with fluorine substitutions, have revealed their potential as antimicrobial agents (Attia, Kansoh, & El‐Brollosy, 2014).
Inhibitors of Kinases and Receptors
- Derivatives of the compound, such as N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, have been identified as potent inhibitors of Met kinase, demonstrating their relevance in pharmacological and cancer research (Schroeder et al., 2009).
properties
Molecular Formula |
C32H42N6O8 |
---|---|
Molecular Weight |
638.72 |
IUPAC Name |
(2S,2'S)-2,2'-((((9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)bis(azanediyl))bis(3-oxopropane-3,1-diyl))bis(azanediyl))bis(6-aminohexanoic acid) |
InChI |
InChI=1S/C32H42N6O8/c33-15-3-1-9-23(31(43)44)35-17-13-25(39)37-21-11-5-7-19-27(21)29(41)20-8-6-12-22(28(20)30(19)42)38-26(40)14-18-36-24(32(45)46)10-2-4-16-34/h5-8,11-12,23-24,35-36H,1-4,9-10,13-18,33-34H2,(H,37,39)(H,38,40)(H,43,44)(H,45,46)/t23-,24-/m0/s1 |
InChI Key |
IIXAKLBDNXVCLF-ZEQRLZLVSA-N |
SMILES |
O=C(C1=C2C=CC=C1NC(CCN[C@@H](CCCCN)C(O)=O)=O)C3=CC=CC(NC(CCN[C@@H](CCCCN)C(O)=O)=O)=C3C2=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AQ-1; AQ 1; AQ1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.